molecular formula C18H20BrN3O2 B10880899 1-(2-Bromobenzyl)-4-(4-nitrobenzyl)piperazine

1-(2-Bromobenzyl)-4-(4-nitrobenzyl)piperazine

Cat. No.: B10880899
M. Wt: 390.3 g/mol
InChI Key: HIRBTTYDYIBQON-UHFFFAOYSA-N
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Description

1-(2-Bromobenzyl)-4-(4-nitrobenzyl)piperazine is an organic compound that belongs to the class of piperazines Piperazines are heterocyclic amines characterized by a six-membered ring containing two nitrogen atoms at opposite positions This particular compound features two benzyl groups substituted with bromine and nitro groups, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Bromobenzyl)-4-(4-nitrobenzyl)piperazine can be synthesized through a multi-step process involving the following key steps:

    N-Alkylation of Piperazine: The initial step involves the alkylation of piperazine with 2-bromobenzyl chloride under basic conditions, typically using sodium or potassium carbonate as the base in an aprotic solvent like dimethylformamide (DMF).

    N-Alkylation with 4-Nitrobenzyl Chloride: The intermediate product is then further alkylated with 4-nitrobenzyl chloride under similar conditions to yield the final compound.

Industrial Production Methods: Industrial production of this compound follows the same synthetic route but on a larger scale. The process involves:

    Batch or Continuous Flow Reactors: To ensure efficient mixing and reaction control.

    Purification Steps: Including crystallization or chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Bromobenzyl)-4-(4-nitrobenzyl)piperazine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst or using chemical reductants like tin(II) chloride.

    Oxidation: The benzyl groups can undergo oxidation to form corresponding carboxylic acids using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, thiourea, or primary amines in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in acidic medium.

    Oxidation: Potassium permanganate in aqueous or alkaline medium.

Major Products:

    Amines: From reduction of the nitro group.

    Carboxylic Acids: From oxidation of the benzyl groups.

    Substituted Piperazines: From nucleophilic substitution reactions.

Scientific Research Applications

1-(2-Bromobenzyl)-4-(4-nitrobenzyl)piperazine has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry for drug development.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for developing new therapeutic agents targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.

Mechanism of Action

The mechanism of action of 1-(2-Bromobenzyl)-4-(4-nitrobenzyl)piperazine depends on its interaction with molecular targets:

    Molecular Targets: It may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways Involved: The compound can influence signaling pathways, potentially leading to therapeutic effects such as inhibition of microbial growth or cancer cell proliferation.

Comparison with Similar Compounds

    1-Benzylpiperazine: Lacks the bromine and nitro substitutions, resulting in different chemical properties and biological activities.

    4-Nitrobenzylpiperazine: Contains only the nitrobenzyl group, which affects its reactivity and applications.

    2-Bromobenzylpiperazine: Contains only the bromobenzyl group, leading to distinct chemical behavior.

Uniqueness: 1-(2-Bromobenzyl)-4-(4-nitrobenzyl)piperazine is unique due to the presence of both bromine and nitro functional groups, which confer specific reactivity and potential for diverse applications in research and industry.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C18H20BrN3O2

Molecular Weight

390.3 g/mol

IUPAC Name

1-[(2-bromophenyl)methyl]-4-[(4-nitrophenyl)methyl]piperazine

InChI

InChI=1S/C18H20BrN3O2/c19-18-4-2-1-3-16(18)14-21-11-9-20(10-12-21)13-15-5-7-17(8-6-15)22(23)24/h1-8H,9-14H2

InChI Key

HIRBTTYDYIBQON-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)[N+](=O)[O-])CC3=CC=CC=C3Br

Origin of Product

United States

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